molecular formula C21H15Cl3O3 B14863845 1-(4-(2,5-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone

1-(4-(2,5-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone

Cat. No.: B14863845
M. Wt: 421.7 g/mol
InChI Key: ZISBJCMMBVANRF-UHFFFAOYSA-N
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Description

1-(4-(2,5-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of multiple chlorine atoms and hydroxyl groups, which contribute to its unique chemical properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2,5-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 2,5-Dichlorobenzyloxy Intermediate: This step involves the reaction of 2,5-dichlorobenzyl chloride with a suitable hydroxyl-containing compound under basic conditions to form the 2,5-dichlorobenzyloxy intermediate.

    Coupling with 4-Chlorophenyl Ethanone: The intermediate is then coupled with 4-chlorophenyl ethanone in the presence of a suitable catalyst, such as a Lewis acid, to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2,5-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl group may yield alcohols.

Scientific Research Applications

1-(4-(2,5-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(2,5-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

1-(4-(2,5-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone can be compared with other similar compounds, such as:

    1-(4-(2,5-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-phenylethanone: Lacks the additional chlorine atom on the phenyl ring.

    1-(4-(2,5-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-(4-methylphenyl)ethanone: Contains a methyl group instead of a chlorine atom on the phenyl ring.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H15Cl3O3

Molecular Weight

421.7 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-[4-[(2,5-dichlorophenyl)methoxy]-2-hydroxyphenyl]ethanone

InChI

InChI=1S/C21H15Cl3O3/c22-15-3-1-13(2-4-15)9-20(25)18-7-6-17(11-21(18)26)27-12-14-10-16(23)5-8-19(14)24/h1-8,10-11,26H,9,12H2

InChI Key

ZISBJCMMBVANRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)OCC3=C(C=CC(=C3)Cl)Cl)O)Cl

Origin of Product

United States

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